molecular formula C24H26N4O3 B3013164 3-(1-(4-morpholinobenzoyl)piperidin-3-yl)quinazolin-4(3H)-one CAS No. 2034462-91-2

3-(1-(4-morpholinobenzoyl)piperidin-3-yl)quinazolin-4(3H)-one

Cat. No.: B3013164
CAS No.: 2034462-91-2
M. Wt: 418.497
InChI Key: ITTPWIIADJDAAP-UHFFFAOYSA-N
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Description

3-(1-(4-morpholinobenzoyl)piperidin-3-yl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C24H26N4O3 and its molecular weight is 418.497. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Insecticidal Efficacy : Novel bis quinazolinone derivatives, including those involving morpholine and piperidine, have been synthesized and studied for their insecticidal efficacy. The structural features of these compounds were assigned through spectral analysis (El-Shahawi, El-ziaty, Morsy, & Aly, 2016).
  • Antibacterial and Antifungal Properties : Certain quinazolinone derivatives have shown significant antibacterial and antifungal activities. For instance, derivatives with a thiazole ring exhibited good antibacterial activity against various strains (Selvakumar & Elango, 2017).

Antitubercular Activity

  • Anti-tubercular Agents : The 2,4-diaminoquinazoline series has been evaluated as effective inhibitors of Mycobacterium tuberculosis growth, identifying key structural components for potency and demonstrating bactericidal activity against both replicating and non-replicating M. tuberculosis (Odingo et al., 2014).

Anticancer Properties

  • Synthesis and Anticancer Activities : Synthesis of quinazoline derivatives under various conditions has led to the identification of compounds with promising anticancer activities. These activities are attributed to specific structural modifications, such as the incorporation of morpholine and piperidine groups (Nowak et al., 2014).

Corrosion Inhibition

  • Mitigation of Corrosion : Piperazine-substituted quinazolin-4(3H)-one derivatives have been investigated as effective corrosion inhibitors for mild steel in acidic conditions. These studies include detailed examination of inhibition efficiency, adsorption behavior, and surface protection mechanisms (Chen et al., 2021).

Pharmaceutical Research

  • Pharmacological Screening : Several quinazoline derivatives have been synthesized and screened for their antimicrobial, analgesic, and anti-inflammatory properties. Modifications in the quinazoline structure have led to compounds showing potent activities in these areas (Dash et al., 2017).

Properties

IUPAC Name

3-[1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3/c29-23(18-7-9-19(10-8-18)26-12-14-31-15-13-26)27-11-3-4-20(16-27)28-17-25-22-6-2-1-5-21(22)24(28)30/h1-2,5-10,17,20H,3-4,11-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTPWIIADJDAAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)N3CCOCC3)N4C=NC5=CC=CC=C5C4=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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